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Compound of Interest

Compound Name: Boc-Ser(Me)-OH

Cat. No.: B558114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of N-α-t-Boc-O-methyl-L-serine, a

valuable amino acid derivative crucial in peptide synthesis and drug development. This

document provides a comprehensive overview of the synthetic pathway, including detailed

experimental protocols, quantitative data, and a visual representation of the workflow.

Synthetic Pathway Overview
The synthesis of N-α-t-Boc-O-methyl-L-serine is typically achieved through a three-step

process starting from the commercially available amino acid, L-serine. The general strategy

involves:

N-protection: The amino group of L-serine is protected with a tert-butyloxycarbonyl (Boc)

group.

Esterification: The carboxylic acid group is then converted to a methyl ester.

O-methylation: Finally, the hydroxyl group of the serine side chain is methylated to yield the

desired product.

This stepwise approach ensures high selectivity and yield at each stage of the synthesis.
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Step 1: Synthesis of N-α-t-Boc-L-serine
This procedure involves the protection of the amino group of L-serine using di-tert-butyl

dicarbonate (Boc)₂O.

Materials:

L-serine

Di-tert-butyl dicarbonate ((Boc)₂O)

Dioxane

1 N Sodium hydroxide (NaOH)

1 N Potassium bisulfate (KHSO₄)

Ethyl acetate (EtOAc)

Magnesium sulfate (MgSO₄)

Procedure:

A solution of L-serine in 1 N sodium hydroxide is cooled in an ice bath.

A solution of di-tert-butyl dicarbonate in dioxane is added to the L-serine solution.

The two-phase mixture is stirred at a low temperature for 30 minutes and then allowed to

warm to room temperature over 3.5 hours.

The reaction mixture is concentrated, cooled, and then acidified to a pH of 2-3 with 1 N

potassium bisulfate.

The aqueous layer is extracted with ethyl acetate.

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated

under reduced pressure to yield N-Boc-L-serine as a foam. This intermediate is typically

used in the next step without further purification.[1]
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Step 2: Synthesis of N-α-t-Boc-L-serine methyl ester
The carboxylic acid of N-α-t-Boc-L-serine is esterified to its methyl ester in this step.

Materials:

N-α-t-Boc-L-serine

Dimethylformamide (DMF)

Potassium carbonate (K₂CO₃)

Methyl iodide (CH₃I)

Ethyl acetate (EtOAc)

Water

Brine

Magnesium sulfate (MgSO₄)

Procedure:

A solution of N-Boc-L-serine in dimethylformamide is cooled in an ice-water bath.

Solid potassium carbonate is added to the solution.

After stirring for 10 minutes, methyl iodide is added to the suspension.

The mixture is stirred at 0°C for 30 minutes and then at room temperature for an additional

hour.

The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and

water.

The organic phase is washed with brine, dried over magnesium sulfate, filtered, and

concentrated to give N-Boc-L-serine methyl ester as an oil.[1]
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Step 3: Synthesis of N-α-t-Boc-O-methyl-L-serine
The final step involves the selective methylation of the hydroxyl group on the serine side chain.

This can be achieved using methyl iodide and a mild base like silver oxide.

Materials:

N-α-t-Boc-L-serine methyl ester

Methyl iodide (CH₃I)

Silver oxide (Ag₂O)

Appropriate solvent (e.g., Dimethylformamide - DMF)

Procedure:

N-Boc-L-serine methyl ester is dissolved in a suitable solvent such as DMF.

Silver oxide is added to the solution, followed by the addition of methyl iodide.

The reaction mixture is stirred at room temperature until the starting material is consumed,

as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is filtered to remove the silver salts.

The filtrate is then subjected to an appropriate work-up procedure, which may involve

extraction and washing.

The crude product is purified by column chromatography to yield pure N-α-t-Boc-O-methyl-L-

serine.

Data Presentation
The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of N-α-t-Boc-L-serine
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Parameter Value Reference

Starting Material L-serine [1]

Key Reagents (Boc)₂O, NaOH [1]

Solvent Dioxane, Water [1]

Reaction Time 4 hours [1]

Yield ~100% (crude) [1]

Purity
Used without further

purification
[1]

Table 2: Synthesis of N-α-t-Boc-L-serine methyl ester

Parameter Value Reference

Starting Material N-α-t-Boc-L-serine [1]

Key Reagents K₂CO₃, CH₃I [1]

Solvent DMF [1]

Reaction Time 1.5 hours [1]

Yield 86-94% [1][2]

Purity

Used without further

purification or purified by

column chromatography

[1][2]

Table 3: Synthesis of N-α-t-Boc-O-methyl-L-serine
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Parameter Value Reference

Starting Material
N-α-t-Boc-L-serine methyl

ester

Key Reagents Ag₂O, CH₃I [3]

Solvent DMF

Reaction Time Varies

Yield Data not available

Purity ≥97% [4]

Table 4: Spectroscopic Data for N-α-t-Boc-O-methyl-L-serine

Parameter Value Reference

¹H NMR (CDCl₃) Data not fully available

δ (ppm)

¹³C NMR (CDCl₃) Data not fully available

δ (ppm)

Molecular Formula C₉H₁₇NO₅ [4]

Molecular Weight 219.24 g/mol

Mandatory Visualization
The following diagram illustrates the synthetic workflow for N-α-t-Boc-O-methyl-L-serine.
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Step 1: N-Protection Step 2: Esterification Step 3: O-Methylation
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DMF

Click to download full resolution via product page

Caption: Synthetic workflow for N-α-t-Boc-O-methyl-L-serine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b558114?utm_src=pdf-body-img
https://www.benchchem.com/product/b558114?utm_src=pdf-custom-synthesis
http://orgsyn.org/demo.aspx?prep=cv9p0300
https://www.researchgate.net/publication/233214887_A_straightforward_synthesis_of_N-BOC-L-serinal_and_N-BOC-L-threoninal_acetonides
https://m.chemicalbook.com/SpectrumEN_3262-72-4_1HNMR.htm
https://www.researchgate.net/figure/R-spectra-of-N-Boc-L-proline-L-serine-OMe-7-a-CHCl-3-red-line-b-20-mmol-L-of-7-in_fig7_358511379
https://www.benchchem.com/product/b558114#synthesis-of-n-t-boc-o-methyl-l-serine
https://www.benchchem.com/product/b558114#synthesis-of-n-t-boc-o-methyl-l-serine
https://www.benchchem.com/product/b558114#synthesis-of-n-t-boc-o-methyl-l-serine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b558114?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

